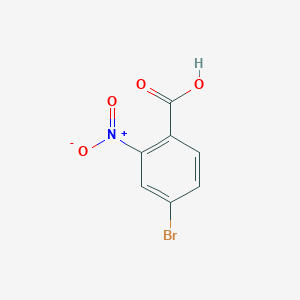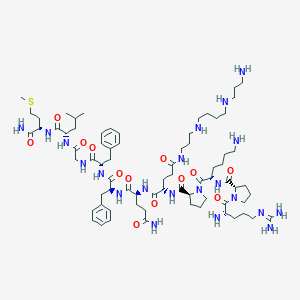
4-溴-2-硝基苯甲酸
概述
描述
4-Bromo-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H4BrNO4 and a molecular weight of 246.01 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with a carboxylic acid group. This compound is typically a white to light yellow crystalline powder and is used in various chemical synthesis processes .
科学研究应用
4-Bromo-2-nitrobenzoic acid is utilized in various scientific research applications, including:
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4-Bromo-2-nitrobenzoic acid is primarily used as an intermediate in the synthesis of Lonafarnib , a potential anticancer agent. The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of Lonafarnib.
Mode of Action
The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is a key step in the synthesis of Lonafarnib, facilitating the formation of the necessary chemical bonds.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of lonafarnib , which in turn inhibits the function of the protein farnesyltransferase, disrupting the function of several proteins necessary for cell growth and division.
Result of Action
The primary result of the action of 4-Bromo-2-nitrobenzoic acid is the synthesis of Lonafarnib . Lonafarnib has been shown to have potential anticancer effects, particularly in the treatment of certain types of leukemia and other cancers.
Action Environment
The action of 4-Bromo-2-nitrobenzoic acid is highly dependent on the presence of other reactants, particularly dimethylzinc and a palladium-phosphine catalyst . The reaction is also sensitive to environmental conditions such as temperature and pH. As with many chemical reactions, it is likely that the efficacy and stability of the compound would be influenced by these and other environmental factors.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrobenzoic acid can be synthesized through a multi-step process involving the bromination and nitration of benzoic acid derivatives. One common method involves the nitration of 4-bromobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-nitrobenzoic acid often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions: 4-Bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in coupling reactions, such as Negishi-type coupling, with dimethylzinc in the presence of palladium-phosphine catalysts.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling: Dimethylzinc and palladium-phosphine catalysts.
Major Products:
Reduction: 4-Bromo-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling: Biaryl compounds.
相似化合物的比较
- 4-Bromo-3-nitrobenzoic acid
- 2-Bromo-4-nitrobenzoic acid
- 4-Chloro-2-nitrobenzoic acid
- 4-Fluoro-2-nitrobenzoic acid
Comparison: 4-Bromo-2-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 4-Chloro-2-nitrobenzoic acid, the bromine atom in 4-Bromo-2-nitrobenzoic acid provides different steric and electronic effects, making it suitable for specific synthetic applications .
属性
IUPAC Name |
4-bromo-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHHEZLJGORGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396250 | |
| Record name | 4-Bromo-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99277-71-1 | |
| Record name | 4-Bromo-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-2-nitrobenzoic acid in the synthesis of pharmaceutical compounds?
A: 4-Bromo-2-nitrobenzoic acid serves as a crucial starting material in the multi-step synthesis of 5-benzyl benzydamine []. This compound is a structural analogue of benzydamine, a non-steroidal anti-inflammatory drug (NSAID). The synthesis process, as detailed in the research, involves ten distinct reaction steps [].
Q2: How is 4-Bromo-2-nitrobenzoic acid utilized in heterocyclic chemistry?
A: 4-Bromo-2-nitrobenzoic acid reacts with thiosemicarbazide to produce 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine []. This reaction highlights the compound's utility in constructing substituted thiadiazole rings, important heterocyclic motifs found in various bioactive molecules. The crystal structure of the resulting compound was also analyzed, revealing key structural features and intermolecular interactions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)











